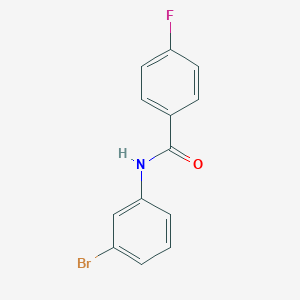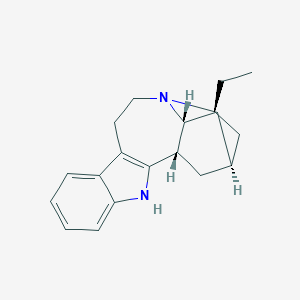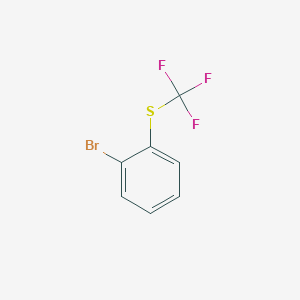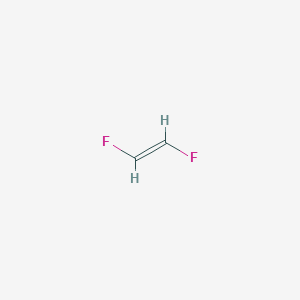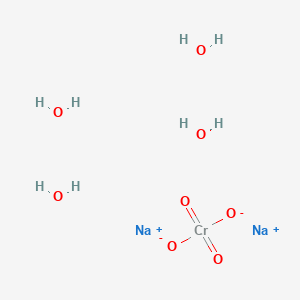
Sodium chromate tetrahydrate
概要
説明
Sodium chromate tetrahydrate is an inorganic compound with the chemical formula Na₂CrO₄·4H₂O. It appears as yellow hygroscopic crystals and is known for its strong oxidizing properties. This compound is commonly used in various industrial and laboratory applications due to its ability to form stable complexes with different metals .
科学的研究の応用
Sodium chromate tetrahydrate is widely used in scientific research due to its versatile properties:
Chemistry: Used as an oxidizing agent in organic synthesis to prepare carboxylic acids and ketones from alcohols.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
作用機序
Target of Action
Sodium chromate tetrahydrate primarily targets alcohols in organic chemistry . It acts as an oxidant, converting primary alcohols to carboxylic acids and secondary alcohols to ketones .
Mode of Action
The compound interacts with its targets (alcohols) through oxidation reactions . In these reactions, the alcohol loses electrons and is thus oxidized to a carboxylic acid or a ketone, depending on whether it is a primary or secondary alcohol .
Biochemical Pathways
The oxidation of alcohols by this compound affects the metabolic pathways of these alcohols. The downstream effects include the production of carboxylic acids and ketones, which can further participate in various biochemical reactions .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of alcohols. By oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones, it alters the chemical structure and properties of these molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive substances can affect its oxidizing ability. Moreover, factors such as temperature and pH can impact the rate and extent of its reactions .
Safety and Hazards
Sodium chromate tetrahydrate is a highly toxic and carcinogenic compound . It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It may cause genetic defects, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is crucial to handle this compound with extreme caution, particularly in situations that may lead to inhalation or skin contact .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Sodium chromate tetrahydrate is typically synthesized by roasting chromium ores in the presence of sodium carbonate. The reaction involves heating the mixture at high temperatures (around 1100°C) to convert chromium into a water-soluble form, leaving behind iron oxides . The reaction can be represented as: [ 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ \rightarrow 4Na₂CrO₄ + 4CO₂ ]
Industrial Production Methods: In industrial settings, the process is optimized by adding calcium carbonate to improve oxygen access and keep silicon and aluminum impurities insoluble . For smaller-scale preparations, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures (around 350°C) .
Types of Reactions:
Oxidation: this compound acts as a strong oxidizing agent.
Reduction: It can be reduced to sodium dichromate, which is a precursor to many chromium compounds.
Substitution: Sodium chromate can undergo substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve primary or secondary alcohols in the presence of this compound under acidic conditions.
Reduction Reactions: Often involve reducing agents like sulfur to convert sodium chromate to sodium dichromate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Sodium dichromate.
類似化合物との比較
Sodium Dichromate: Another chromium compound with similar oxidizing properties but is more toxic and less stable than sodium chromate tetrahydrate.
Potassium Chromate: Similar in chemical behavior but differs in solubility and stability.
Calcium Chromate: Used in similar applications but has different solubility properties.
Uniqueness: this compound is unique due to its high solubility in water, making it more versatile for various applications compared to its counterparts . Its ability to form stable hydrates also adds to its uniqueness, providing more options for its use in different chemical processes .
特性
IUPAC Name |
disodium;dioxido(dioxo)chromium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHUVTPOXZEIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2CrO4.4H2O, CrH8Na2O8 | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026027 | |
| Record name | Sodium chromate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
2.710 to 2.736 (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10034-82-9 | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium chromate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid (H2CrO4), disodium salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V2DCL6B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
1458 °F (NTP, 1992) | |
| Record name | SODIUM CHROMATE TETRAHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21015 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Q1: What factors influence the crystallization process of sodium chromate tetrahydrate?
A1: Research suggests that several factors can impact the crystallization of this compound, particularly influencing its metastable zone width (MZW). The MZW represents the temperature range where spontaneous crystallization is unlikely, but crystal growth can occur if seed crystals are present.
Q2: Can this compound be used in high-temperature applications?
A2: Yes, research indicates that this compound can serve as a precursor for synthesizing chromium oxide (Cr2O3), a pigment suitable for high-temperature applications []. This synthesis involves a solid-state reaction using sulfur and this compound, with the formation of chromium oxide occurring at temperatures around 888°C in an oxidizing environment []. The resulting chromium oxide pigment demonstrates potential for use in high-temperature settings.
Q3: Does this compound effectively induce crystallization in comparison to other salts?
A3: Research suggests that this compound may not be the most effective salt for inducing macroscopic crystal formation compared to other salts []. In a study evaluating various water-soluble compounds, this compound was among eight compounds that did not produce macroscopic crystals after two weeks []. This suggests that solutions of this compound may not reach a high degree of supersaturation easily, leading to a narrower metastable zone and hindering macroscopic crystal growth []. Other compounds like copper sulfate pentahydrate and sodium chloride (coarse salt) demonstrated superior crystal-forming abilities within the same timeframe [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


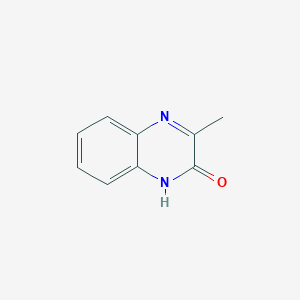
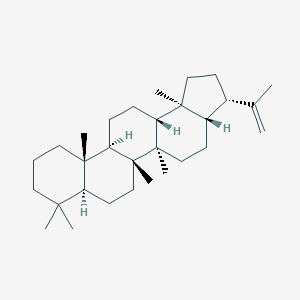
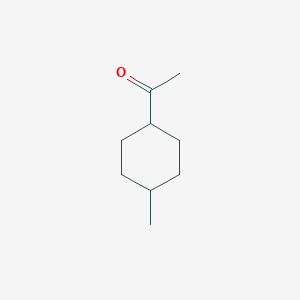
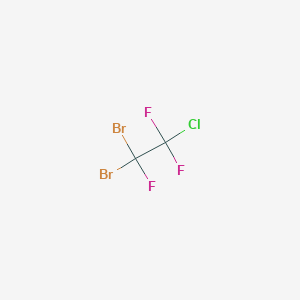
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
